molecular formula C13H18IN5 B2807186 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide CAS No. 127236-85-5

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

Cat. No. B2807186
CAS RN: 127236-85-5
M. Wt: 371.226
InChI Key: ZXTNRWYEYOCNCX-UHFFFAOYSA-M
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Description

Benzotriazole derivatives are known for their unique physicochemical properties . The benzotriazole fragment can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . Their specific reactivity is discussed and illustrated with various examples ranging from methodology in organic chemistry to the total synthesis of complex structures .


Molecular Structure Analysis

The benzotriazole moiety acts as an enabling group conveying its unique electronic, steric, and stereoelectronic properties to the surroundings . Most of benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers .


Chemical Reactions Analysis

Benzotriazole derivatives are known for their excellent leaving group ability, electron-donating or electron-withdrawing character, stabilization of α-negative charges, and stabilization of radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can vary widely depending on the specific compound. Most of benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales .

properties

IUPAC Name

1-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)benzotriazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N5.HI/c1-2-4-13-12(3-1)14-15-17(13)11-18-8-5-16(6-9-18)7-10-18;/h1-4H,5-11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTNRWYEYOCNCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1CC2)CN3C4=CC=CC=C4N=N3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18IN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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